tert-Butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (2-chloro-6-methylpyrimidin-4-yl)amino methyl substituent at the 3-position. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of similar piperidine-carboxylate derivatives in drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 3-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-8-13(20-14(17)19-11)18-9-12-6-5-7-21(10-12)15(22)23-16(2,3)4/h8,12H,5-7,9-10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFMYCPGSVAULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCC2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a pyrimidine ring and a tert-butyl group, positions it as a candidate for various biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes:
- A tert-butyl group
- A piperidine ring
- A chloro-substituted pyrimidine moiety
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with this compound.
1. Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties. For instance, compounds derived from pyrimidines have been evaluated for their activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.
2. Anti-inflammatory Effects
Research on structurally related compounds has demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For example, certain pyrimidine derivatives were reported to inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may exhibit similar effects.
3. Anticancer Potential
Piperidine derivatives have gained attention in cancer research due to their ability to interact with various molecular targets involved in tumor growth and progression. Preliminary studies suggest that this compound could inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle regulation.
The biological activity of this compound is hypothesized to involve several pathways:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes linked to inflammatory responses or cancer cell survival.
- Receptor Modulation: Interaction with biological receptors could modulate signaling pathways critical for cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its role as a tyrosine kinase inhibitor , which is crucial in treating certain cancers, particularly myelofibrosis. The synthesis of related compounds has shown that modifications to the pyrimidine structure can enhance biological activity against cancer cell lines .
Case Study: Myelofibrosis Treatment
In a study focusing on the synthesis of related compounds, it was found that derivatives of pyrimidine compounds exhibited potent inhibitory effects on cancer cell proliferation. This suggests that tert-butyl 3-(((2-chloro-6-methylpyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate could serve as a lead compound in drug development targeting myelofibrosis .
Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective properties . It is hypothesized to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer’s disease. By modulating inflammatory responses and oxidative stress, it may provide therapeutic benefits for neurodegenerative conditions .
Case Study: Alzheimer’s Disease
In vitro studies have demonstrated that compounds similar to this compound can reduce amyloid-beta aggregation, highlighting their potential in developing treatments for Alzheimer's disease .
Anti-inflammatory Properties
The compound's antagonistic action on Toll-like receptors (TLRs) positions it as a candidate for treating chronic inflammatory conditions. By inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, it may help manage diseases characterized by excessive inflammation .
Case Study: Chronic Inflammatory Conditions
Research shows that compounds targeting TLRs can significantly reduce inflammation in animal models of chronic inflammatory diseases. This suggests that this compound could be effective in clinical settings .
Chemical Research and Synthesis
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, and substitution) makes it valuable in the development of new materials and chemical processes .
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |
| Reduction | Addition of hydrogen | Lithium aluminum hydride |
| Substitution | Nucleophilic or electrophilic substitution | Sodium hydride in DMF |
Comparison with Similar Compounds
Piperidine-Carboxylates with Pyrimidine Substituents
The following compounds share the piperidine-carboxylate backbone but differ in pyrimidine substituents and linkage chemistry:
Key Observations:
- Linkage Chemistry: The target compound’s amino-methyl group (NH-CH₂-) enables hydrogen bonding, unlike the ether linkage in , which lacks hydrogen bond donor capacity. This may enhance target binding in drug design.
- The methylthio group in increases lipophilicity (logP) compared to the target’s methyl group.
- Spatial Arrangement : Substitution at the piperidine 3-position (target) vs. 4-position () affects spatial orientation, influencing interactions with biological targets.
Piperidine-Carboxylates with Heterocyclic Variants
Compounds with alternative heterocycles exhibit distinct electronic and steric profiles:
Key Observations:
- Pyridine vs. Pyrimidine : Pyridine (one nitrogen) in offers fewer hydrogen-bonding sites than pyrimidine (two nitrogens), reducing polarity and altering target affinity.
- Spirocyclic Systems : The pyrazine-containing spirocyclic compound in introduces conformational rigidity, which may enhance selectivity in kinase inhibition.
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry of the pyrimidine ring and piperidine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ or [M+Na]+ peaks).
- IR Spectroscopy : Detect functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).
Cross-referencing with PubChem-derived data () ensures consistency in structural assignments .
How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Advanced Research Question
Contradictions may arise from impurities, tautomerism, or dynamic processes. For example, if NMR suggests a different conformation than MS, perform variable-temperature NMR to probe rotational barriers. Isotopic labeling (e.g., 15N or 13C) can clarify ambiguous signals. Additionally, computational modeling (DFT or MD simulations) can predict stable conformers and compare with experimental data. Validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
What strategies can elucidate the reaction mechanisms involving the pyrimidine and piperidine moieties?
Advanced Research Question
Mechanistic studies require kinetic profiling and trapping of intermediates. For nucleophilic substitution at the 2-chloro position (pyrimidine), use isotopic labeling (e.g., 18O or 15N) to track bond formation/cleavage. Employ in situ FTIR or Raman spectroscopy to monitor reactive intermediates. Density Functional Theory (DFT) calculations can model transition states and activation energies, particularly for sterically hindered piperidine coupling steps (). Compare with analogous systems in to identify rate-determining steps .
How can stability studies under varying conditions (pH, temperature, light) be designed for this compound?
Advanced Research Question
Design accelerated stability tests per ICH guidelines:
- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV (320–400 nm) and visible light; monitor color changes ( notes light yellow solid may darken).
- pH Stability : Dissolve in buffers (pH 1–13) and track hydrolysis by LC-MS.
Use Arrhenius plots to extrapolate shelf-life. Stability in DMSO stock solutions should also be assessed for biological assays .
What computational methods predict the biological activity of this compound based on its structural features?
Advanced Research Question
Leverage molecular docking (AutoDock, Glide) to model interactions with targets like kinases or GPCRs, given the pyrimidine core’s prevalence in inhibitors (). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., chloro vs. methyl groups) with activity. Pharmacophore mapping identifies critical binding motifs (e.g., hydrogen bond donors/acceptors). Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
